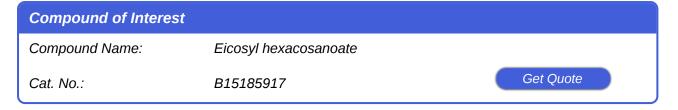


An In-depth Technical Guide to Eicosyl Hexacosanoate and its Analogue, Eicosanyl Docosanoate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosyl hexacosanoate is a long-chain wax ester that, despite its straightforward structure, is not extensively documented in scientific literature, making its CAS number and specific experimental data largely unavailable. This technical guide addresses this information gap by focusing on a closely related and well-characterized analogue: eicosanyl docosanoate. This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of long-chain wax esters, using eicosanyl docosanoate as a primary example. The information presented is intended to support research and development activities in fields such as drug delivery, formulation science, and materials science.

Chemical Structure and Identification

The fundamental structure of a wax ester consists of a long-chain fatty acid linked to a long-chain fatty alcohol. For the target compound, **eicosyl hexacosanoate**, this would involve hexacosanoic acid (a 26-carbon fatty acid) and eicosanol (a 20-carbon fatty alcohol).

Eicosyl Hexacosanoate Structure:

Due to the scarcity of data for **eicosyl hexacosanoate**, this guide will utilize eicosanyl docosanoate (CAS Number: 42233-14-7) as a representative analogue.[1] This wax ester is



composed of docosanoic acid (behenic acid) and eicosanol.

Eicosanyl Docosanoate Structure:

Physicochemical Properties of Eicosanyl Docosanoate

The following table summarizes key physicochemical properties of eicosanyl docosanoate, providing essential data for computational modeling, formulation development, and safety assessments.



Property	Value	Unit	Source
Molecular Formula	C42H84O2	Cheméo[2], NIST WebBook[1]	
Molecular Weight	621.12	g/mol	Cheméo[2], PubChem[3]
CAS Number	42233-14-7	Cheméo[2], NIST WebBook[1]	
Standard Gibbs Free Energy of Formation (ΔfG°)	68.84	kJ/mol	Cheméo (Joback Calculated)[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	-1155.01	kJ/mol	Cheméo (Joback Calculated)[2]
Enthalpy of Fusion at Standard Conditions (ΔfusH°)	107.32	kJ/mol	Cheméo (Joback Calculated)[2]
Enthalpy of Vaporization at Standard Conditions (ΔναρΗ°)	118.24	kJ/mol	Cheméo (Joback Calculated)[2]
Log10 of Water Solubility (log10WS)	-16.27	Cheméo (Crippen Calculated)[2]	
Octanol/Water Partition Coefficient (logPoct/wat)	15.393	Cheméo (Crippen Calculated)[2]	
McGowan's Characteristic Volume (McVol)	610.080	ml/mol	Cheméo (McGowan Calculated)[2]



Synthesis of Long-Chain Wax Esters: A General Protocol

Long-chain wax esters such as **eicosyl hexacosanoate** and eicosanyl docosanoate are typically synthesized via Fischer esterification. This method involves the acid-catalyzed reaction between a long-chain carboxylic acid and a long-chain alcohol.

Experimental Protocol: Fischer Esterification

This protocol provides a general methodology for the synthesis of a long-chain wax ester, which can be adapted for **eicosyl hexacosanoate** by using hexacosanoic acid and eicosanol as starting materials.

1. Materials:

- Long-chain carboxylic acid (e.g., docosanoic acid)
- · Long-chain fatty alcohol (e.g., eicosanol)
- Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
- Anhydrous toluene (or other suitable solvent to facilitate azeotropic removal of water)
- Sodium bicarbonate (5% aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., hexane, diethyl ether)

2. Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the long-chain carboxylic acid (1.0 eq), the long-chain fatty alcohol (1.2 eq), and a suitable solvent such as toluene.
- Add a catalytic amount of a strong acid (e.g., 0.02 eq of concentrated sulfuric acid).



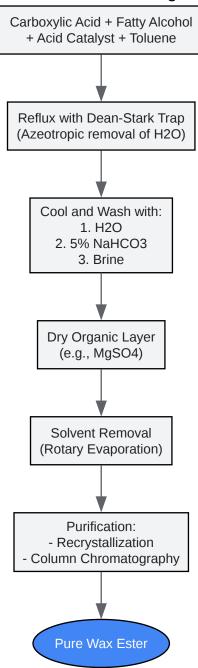
- Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude wax ester.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone)
 or by column chromatography on silica gel.
- 3. Characterization:
- Melting Point: Determine the melting point of the purified wax ester.
- Spectroscopy:
 - FTIR: Look for the characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹.
 - ¹H NMR: Identify the triplet corresponding to the protons on the carbon adjacent to the ester oxygen (-O-CH₂-) at approximately 4.0 ppm.
 - ¹³C NMR: Observe the carbonyl carbon resonance around 174 ppm and the carbon of the ester-linked methylene group (-O-CH₂-) around 64 ppm.
 - Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the ester.

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a long-chain wax ester via Fischer esterification.



Synthesis and Purification of a Long-Chain Wax Ester



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Caption: Fischer Esterification Workflow.

Applications in Drug Delivery and Formulation



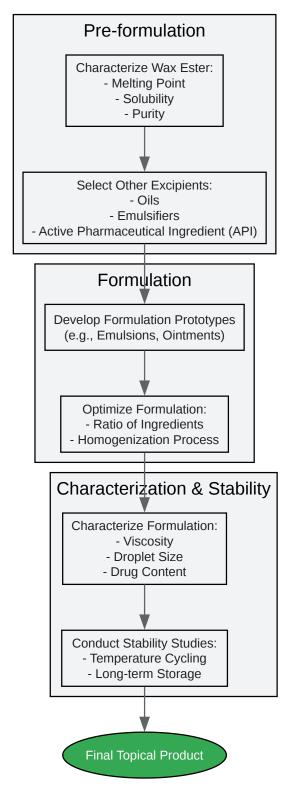
Long-chain wax esters are of significant interest to the pharmaceutical and cosmetic industries due to their physicochemical properties. They are hydrophobic, solid at room temperature, and generally regarded as safe for topical application.[3] These characteristics make them suitable for a variety of applications, including as formulation excipients in creams, lotions, and ointments, and as components of advanced drug delivery systems.

Logical Workflow for Formulation Development

The following diagram outlines the logical steps involved in the development of a topical formulation incorporating a long-chain wax ester.



Topical Formulation Development Workflow



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Caption: Topical Formulation Workflow.



Conclusion

While specific data for **eicosyl hexacosanoate** remains elusive, the study of its close analogue, eicosanyl docosanoate, provides a robust framework for understanding the properties, synthesis, and applications of this class of long-chain wax esters. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the potential of these molecules in various scientific and industrial applications. Further research into the synthesis and characterization of a broader range of these esters will undoubtedly open new avenues for innovation.

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References

- 1. eicosanyl docosanoate [webbook.nist.gov]
- 2. eicosanyl docosanoate (CAS 42233-14-7) Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Arachidyl Behenate | C42H84O2 | CID 3016339 PubChem [pubchem.ncbi.nlm.nih.gov]
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